

Application Notes and Protocols for the Synthesis of Fenfluramine

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Compound of Interest

Compound Name: *Fenfluthrin*

Cat. No.: *B3416385*

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This document provides detailed experimental protocols for the synthesis of Fenfluramine, a pharmaceutical compound approved for the treatment of seizures associated with Dravet syndrome.^[1] The primary synthesis route described herein is a two-step process involving the formation of a key ketone intermediate followed by reductive amination. An alternative electrochemical method is also briefly discussed.

Synthesis Overview

The most common and scalable synthesis of racemic Fenfluramine, (RS)-N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine, begins with the commercially available 1-(3-(trifluoromethyl)phenyl)propan-2-one. This ketone is then reacted with ethylamine in a reductive amination process to yield the final product.^{[2][3]} This route is amenable to large-scale production and avoids the need for chromatographic purification.^{[1][2][3]}

An alternative synthesis involves the electrochemical reaction of 1-(3-trifluoromethyl)phenyl-propan-2-one with a large excess of ethylamine, which has been reported to produce Fenfluramine with an 87% yield.^[1] Other reported, albeit more complex, synthesis pathways include those starting from a tosylate intermediate which is converted to an azide, followed by hydrogenation and subsequent reaction with acetaldehyde and sodium borohydride.^[1] Another method involves the hydrogenation of an oxime to a primary amine, which is then acetylated and reduced to Fenfluramine using lithium aluminum hydride.^[1]

For the purposes of these application notes, we will focus on the prevalent and scalable two-step synthesis route.

Data Presentation

Table 1: Synthesis of 1-(3-(trifluoromethyl)phenyl)propan-2-one

Precursor	Reagents	Catalyst	Product	Batch Size
2-(3-(trifluoromethyl)phenyl)acetic acid	Acetic anhydride	-	1-(3-(trifluoromethyl)phenyl)propan-2-one	-
2-(3-(trifluoromethyl)phenyl)acetonitrile	1. Hydrolysis 2. Acetic anhydride	-	1-(3-(trifluoromethyl)phenyl)propan-2-one	-

Table 2: Synthesis of Fenfluramine and its Hydrochloride Salt

Precursor	Reagents	Reducing Agent	Product	Batch Size	Yield
1-(3-(trifluoromethyl)phenyl)propan-2-one	Ethylamine	Borohydride reducing agent	Fenfluramine (free base)	4 kg	-
Fenfluramine (crude HCl salt)	tert-Butyl methyl ether (TBME), Ethanol	-	Fenfluramine HCl (purified)	-	-
1-(3-trifluoromethyl)phenylpropan-2-one	Ethylamine (large excess)	Electrochemical (Hg cathode)	Fenfluramine	-	87% ^[1]

Note: Specific yield data for the borohydride reduction route is not detailed in the provided search results, but the process is described as suitable for kilogram-scale production.[2][3]

Experimental Protocols

Protocol 1: Synthesis of 1-(3-(trifluoromethyl)phenyl)propan-2-one from 2-(3-(trifluoromethyl)phenyl)acetic acid

- Reaction Setup: In a suitable reaction vessel, combine 2-(3-(trifluoromethyl)phenyl)acetic acid with acetic anhydride.[2][3]
- Reaction Conditions: The reaction is typically heated to drive the conversion. The specific temperature and reaction time should be optimized and monitored by a suitable analytical method (e.g., TLC, GC-MS).
- Work-up and Isolation: Upon completion, the excess acetic anhydride and acetic acid byproduct are removed, typically by distillation. The crude 1-(3-(trifluoromethyl)phenyl)propan-2-one is then purified, for example, by vacuum distillation.

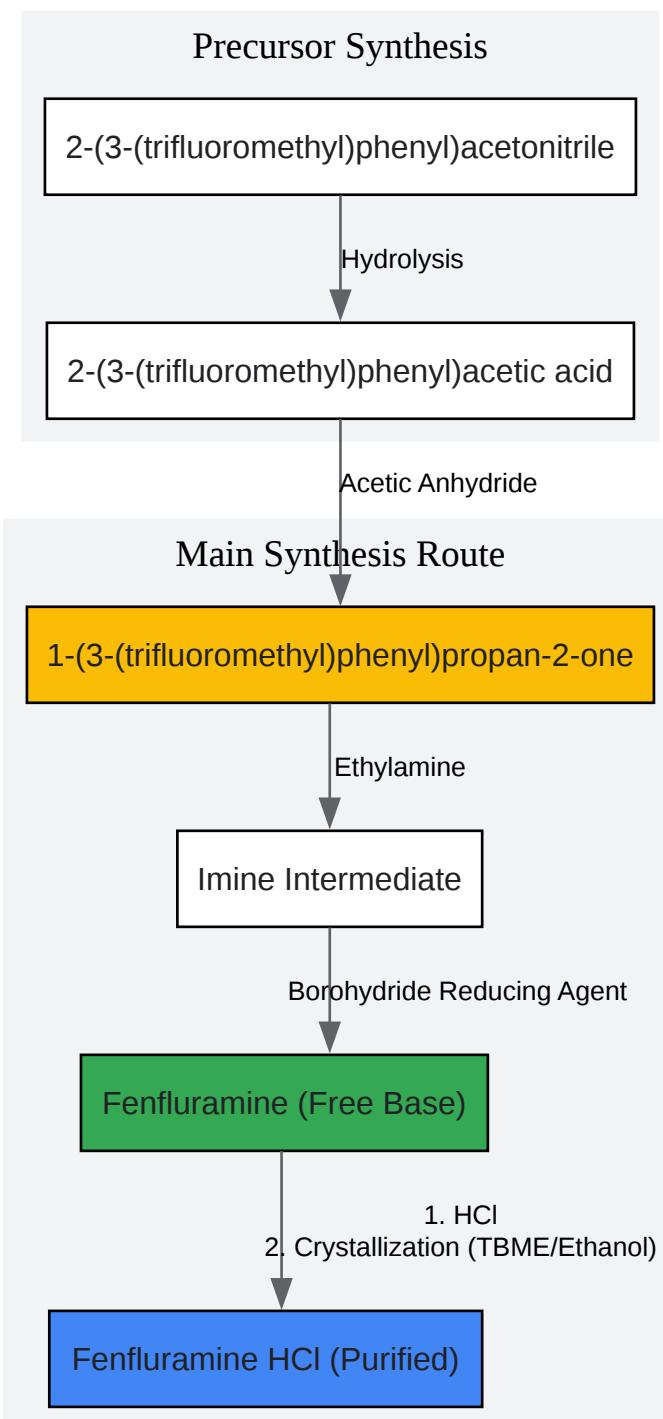
Protocol 2: Synthesis of Fenfluramine via Reductive Amination

- Reaction Setup: Charge a reaction vessel with 1-(3-(trifluoromethyl)phenyl)propan-2-one.
- Imine Formation: Add ethylamine to the ketone. The reaction forms an imine intermediate (a Schiff base).[3]
- Reduction: Introduce a borohydride reducing agent, such as sodium borohydride or sodium triacetoxyborohydride, to the reaction mixture.[2][3] The specific choice of borohydride agent may influence the reaction conditions and work-up procedure.
- Work-up and Isolation: After the reduction is complete, the reaction is quenched, and the Fenfluramine free base is extracted into an organic solvent. The solvent is then removed to yield the crude product.

Protocol 3: Purification of Fenfluramine as the Hydrochloride Salt

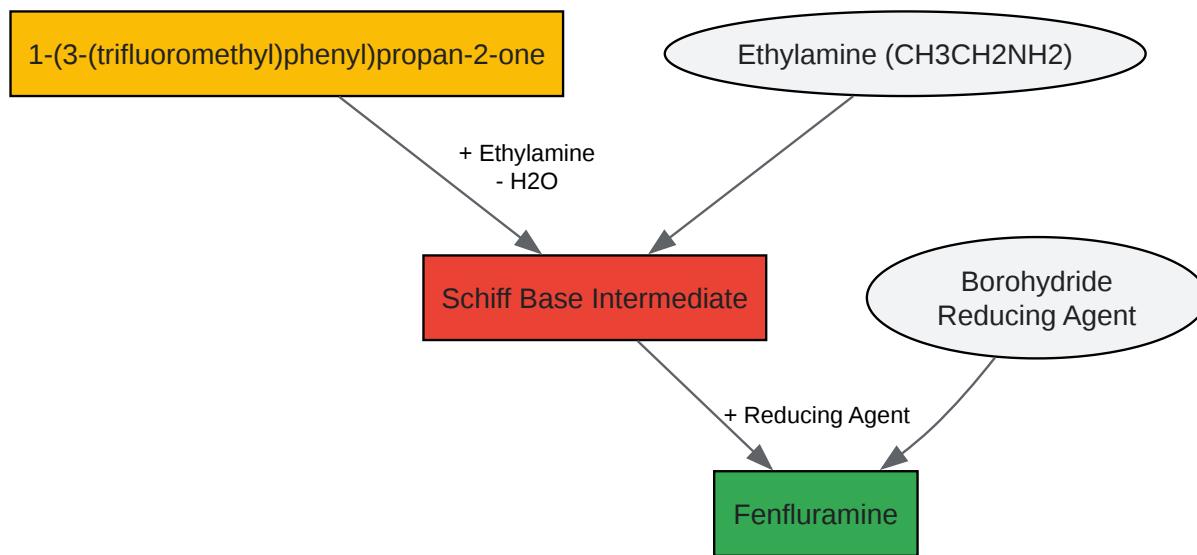
- Salt Formation: Dissolve the crude Fenfluramine free base in a suitable solvent and treat with hydrochloric acid to precipitate the hydrochloride salt.
- Crystallization: The crude Fenfluramine HCl is then purified by crystallization. A detailed procedure is as follows:
 - Suspend the crude Fenfluramine HCl (1.00 wt, 1.0 eq.) in tert-Butyl methyl ether (TBME) (10.0 vol).[3]
 - Heat the suspension to reflux (50 to 58°C).[3]
 - Add ethanol (5.0 vol) while maintaining the temperature between 50 and 58°C.[3]
 - Stir for 5 to 10 minutes to ensure complete dissolution.[3]
 - Cool the solution to allow for crystallization of the purified Fenfluramine HCl.
 - Collect the crystals by filtration and dry under vacuum.

Mandatory Visualization



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Caption: Workflow for the synthesis of Fenfluramine HCl.



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Caption: Reductive amination of the ketone intermediate.

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